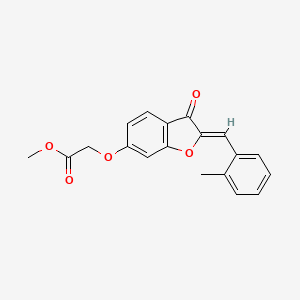

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Descripción general

Descripción

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran ring, a methylbenzylidene group, and a methoxyacetate moiety. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves a multi-step process. One common method includes the following steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methylbenzylidene Group: This step involves the condensation of the benzofuran derivative with 2-methylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Esterification: The final step is the esterification of the resulting compound with methoxyacetic acid in the presence of a catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring or the methylbenzylidene group, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated derivatives, alkylated products.

Aplicaciones Científicas De Investigación

Synthesis and Structural Characteristics

The synthesis of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves several steps, including:

- Formation of the Benzofuran Derivative : The initial step often involves the synthesis of a benzofuran derivative, which serves as the backbone for further modifications.

- Introduction of Functional Groups : Key functional groups are introduced through various organic reactions, such as acylation or alkylation.

- Final Esterification : The final product is obtained through esterification processes involving methyl acetate or related compounds.

The molecular formula of this compound is , indicating the presence of 19 carbon atoms, 16 hydrogen atoms, and 5 oxygen atoms.

Research indicates that compounds with similar structural features to this compound exhibit various biological activities. These include:

- Antioxidant Properties : The compound may act as a free radical scavenger, protecting cells from oxidative stress.

- Antimicrobial Activity : Similar compounds have shown effectiveness against a range of pathogens, suggesting potential use in developing new antimicrobial agents.

- Enzyme Inhibition : The structural similarity to natural substrates allows it to interact with specific enzymes, potentially acting as an inhibitor in metabolic pathways.

Case Studies and Research Findings

Several studies have documented the effects and mechanisms of action for this compound:

-

Antioxidant Activity Study :

- A study demonstrated that derivatives of benzofuran compounds exhibited significant antioxidant activity in vitro. The mechanism was attributed to their ability to donate electrons and neutralize free radicals.

-

Antimicrobial Efficacy :

- Research indicated that similar benzofuran derivatives showed promising results against Gram-positive and Gram-negative bacteria. The study suggested that the presence of the benzylidene group enhances membrane permeability, facilitating bacterial inhibition.

-

Enzyme Interaction Analysis :

- Investigations into enzyme interactions revealed that this compound could inhibit specific enzymes involved in metabolic pathways related to cancer progression. This positions it as a potential candidate for further development in cancer therapeutics.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally related compounds is useful:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Flavonoids | Aromatic rings | Antioxidant | Diverse substructures enhance bioactivity |

| Chromones | Heterocyclic systems | Antimicrobial | High reactivity due to hydroxyl groups |

| Coumarins | Benzopyran structure | Anticoagulant | Unique lactone formation influences activity |

This table highlights how this compound stands out due to its specific structural features combined with an ester functionality, which may lead to distinct biological effects compared to other similar compounds.

Mecanismo De Acción

The mechanism of action of (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparación Con Compuestos Similares

Similar Compounds

- (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-5-yl)oxy)acetate

- (Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-7-yl)oxy)acetate

- (Z)-ethyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Uniqueness

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is unique due to its specific substitution pattern on the benzofuran ring and the presence of the methoxyacetate moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Actividad Biológica

(Z)-methyl 2-((2-(2-methylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Structural Overview

The molecular formula of this compound is , with a molecular weight of approximately 338.4 g/mol. The compound features a benzofuran moiety, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties .

Synthesis

The synthesis of this compound typically involves multiple steps that modify existing benzofuran derivatives to introduce the desired functional groups. Common methods include:

- Condensation Reactions : Involving the reaction of benzofuran derivatives with aldehydes or ketones.

- Esterification : Formation of the ester functional group through reaction with acetic acid or its derivatives.

These synthetic routes allow for the customization of the compound's structure to enhance its biological activity.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

Studies have shown that compounds with similar structures can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells. This property is crucial in preventing cellular damage and may have implications in aging and chronic diseases.

2. Enzyme Inhibition

The compound may function as an inhibitor in various enzymatic pathways. For instance, it has been reported to inhibit mushroom tyrosinase, an enzyme involved in melanin production. This inhibition can be quantified using IC50 values (the concentration required to inhibit 50% of the enzyme activity). For example, related analogs have shown IC50 values ranging from 1.12 µM to over 200 µM, indicating varying degrees of potency .

3. Cytotoxicity

In cell-based assays using B16F10 murine melanoma cells, certain analogs exhibited significant cytotoxic effects at concentrations as low as 2.5 µM. However, specific derivatives did not show cytotoxicity below 20 µM, suggesting a potential therapeutic window for further investigation .

The mechanisms through which this compound exerts its biological effects may involve:

- Interaction with Biological Targets : The compound's structural similarity to natural substrates allows it to interact with various proteins and enzymes.

- Modulation of Signaling Pathways : It may influence cellular signaling pathways related to inflammation and cell proliferation.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of this compound:

Propiedades

IUPAC Name |

methyl 2-[[(2Z)-2-[(2-methylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O5/c1-12-5-3-4-6-13(12)9-17-19(21)15-8-7-14(10-16(15)24-17)23-11-18(20)22-2/h3-10H,11H2,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWURDWOOCYCIPB-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.